2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one
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Overview
Description
2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one is a heterocyclic compound that features a triazole and thiazine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with a suitable thioamide, followed by cyclization in the presence of a base. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-Methylphenyl)-5,6-dihydro-7H-(1,2,4)triazolo(5,1-B)(1,3)thiazin-7-one is unique due to its specific substitution pattern and the presence of both triazole and thiazine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H11N3OS |
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Molecular Weight |
245.30 g/mol |
IUPAC Name |
2-(4-methylphenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one |
InChI |
InChI=1S/C12H11N3OS/c1-8-2-4-9(5-3-8)11-13-12-15(14-11)10(16)6-7-17-12/h2-5H,6-7H2,1H3 |
InChI Key |
OZHGFEMDHPXXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)CCSC3=N2 |
Origin of Product |
United States |
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